molecular formula C24H27NO2 B14193216 6-[Diphenyl(pyridin-4-YL)methoxy]hexan-1-OL CAS No. 921588-02-5

6-[Diphenyl(pyridin-4-YL)methoxy]hexan-1-OL

Cat. No.: B14193216
CAS No.: 921588-02-5
M. Wt: 361.5 g/mol
InChI Key: QDKMFCKAIAZYHP-UHFFFAOYSA-N
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Description

6-[Diphenyl(pyridin-4-YL)methoxy]hexan-1-OL is an organic compound that features a complex structure with a pyridine ring, a diphenyl group, and a hexanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[Diphenyl(pyridin-4-YL)methoxy]hexan-1-OL typically involves multiple steps, starting with the preparation of the pyridine and diphenyl intermediates. One common method includes the reaction of pyridine-4-carboxaldehyde with diphenylmethanol under acidic conditions to form the diphenyl(pyridin-4-yl)methanol intermediate. This intermediate is then reacted with 6-bromohexan-1-ol in the presence of a base such as potassium carbonate to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

6-[Diphenyl(pyridin-4-YL)methoxy]hexan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a corresponding alcohol or amine.

    Substitution: The pyridine ring and diphenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of halogenating agents or nucleophiles like sodium azide.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary alcohols or primary amines.

    Substitution: Formation of halogenated or azide-substituted derivatives.

Scientific Research Applications

6-[Diphenyl(pyridin-4-YL)methoxy]hexan-1-OL has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[Diphenyl(pyridin-4-YL)methoxy]hexan-1-OL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain biochemical pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-[Diphenyl(pyridin-3-YL)methoxy]hexan-1-OL
  • 6-[Diphenyl(pyridin-2-YL)methoxy]hexan-1-OL
  • 6-[Diphenyl(pyridin-4-YL)methoxy]pentan-1-OL

Uniqueness

6-[Diphenyl(pyridin-4-YL)methoxy]hexan-1-OL is unique due to the specific positioning of the pyridine ring and the length of the hexanol chain

Properties

CAS No.

921588-02-5

Molecular Formula

C24H27NO2

Molecular Weight

361.5 g/mol

IUPAC Name

6-[diphenyl(pyridin-4-yl)methoxy]hexan-1-ol

InChI

InChI=1S/C24H27NO2/c26-19-9-1-2-10-20-27-24(21-11-5-3-6-12-21,22-13-7-4-8-14-22)23-15-17-25-18-16-23/h3-8,11-18,26H,1-2,9-10,19-20H2

InChI Key

QDKMFCKAIAZYHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=NC=C3)OCCCCCCO

Origin of Product

United States

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